molecular formula C11H10ClNO2S B1613556 Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate CAS No. 309915-20-6

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Cat. No. B1613556
CAS RN: 309915-20-6
M. Wt: 255.72 g/mol
InChI Key: SVIOIQKLBHHYPL-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. The “methylthio” group suggests the presence of sulfur, which may contribute to the compound’s reactivity .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The presence of the chloro group might make it a good leaving group in such reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the indole and carboxylate groups. The aromatic indole group could contribute to the compound’s stability, while the carboxylate group could influence its polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the polar carboxylate group could increase its solubility in water, while the aromatic indole group could contribute to its stability .

properties

IUPAC Name

methyl 6-chloro-3-methylsulfanyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-15-11(14)6-3-7-9(4-8(6)12)13-5-10(7)16-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIOIQKLBHHYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C(=CN2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634747
Record name Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

CAS RN

309915-20-6
Record name Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 2
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 3
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 4
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 5
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 6
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

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